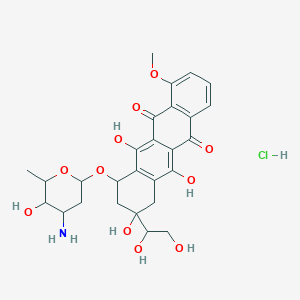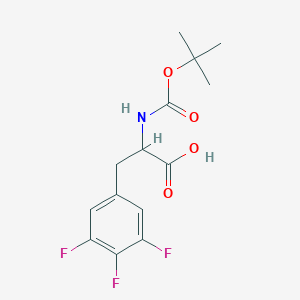![molecular formula C8H10ClNO B12072472 O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)
O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C8H10ClNO It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a 3-chloro-4-methylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Aplicaciones Científicas De Investigación
O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine involves its interaction with biological molecules. It can covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is of particular interest in cancer research, where it may potentiate the anti-tumor activity of alkylating agents.
Comparación Con Compuestos Similares
Similar Compounds
Methoxyamine: A derivative of hydroxylamine with a methyl group replacing the hydroxyl hydrogen.
Hydroxylamine: The parent compound with a hydroxyl group attached to an amino group.
Uniqueness
O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine is unique due to the presence of the 3-chloro-4-methylphenylmethyl group, which imparts distinct chemical properties and potential applications compared to its analogs. This substitution enhances its reactivity and specificity in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
O-[(3-chloro-4-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4H,5,10H2,1H3 |
Clave InChI |
FNJTUWTZHXBRHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CON)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)







![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)





